2-(1H-benzimidazol-2-yl)-3-[5-(4-bromophenyl)-2-furyl]acrylonitrile 2-(1H-benzimidazol-2-yl)-3-[5-(4-bromophenyl)-2-furyl]acrylonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC8923222
InChI: InChI=1S/C20H12BrN3O/c21-15-7-5-13(6-8-15)19-10-9-16(25-19)11-14(12-22)20-23-17-3-1-2-4-18(17)24-20/h1-11H,(H,23,24)/b14-11+
SMILES: C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)C#N
Molecular Formula: C20H12BrN3O
Molecular Weight: 390.2 g/mol

2-(1H-benzimidazol-2-yl)-3-[5-(4-bromophenyl)-2-furyl]acrylonitrile

CAS No.:

Cat. No.: VC8923222

Molecular Formula: C20H12BrN3O

Molecular Weight: 390.2 g/mol

* For research use only. Not for human or veterinary use.

2-(1H-benzimidazol-2-yl)-3-[5-(4-bromophenyl)-2-furyl]acrylonitrile -

Specification

Molecular Formula C20H12BrN3O
Molecular Weight 390.2 g/mol
IUPAC Name (E)-2-(1H-benzimidazol-2-yl)-3-[5-(4-bromophenyl)furan-2-yl]prop-2-enenitrile
Standard InChI InChI=1S/C20H12BrN3O/c21-15-7-5-13(6-8-15)19-10-9-16(25-19)11-14(12-22)20-23-17-3-1-2-4-18(17)24-20/h1-11H,(H,23,24)/b14-11+
Standard InChI Key JAGUUFWPKNAPSG-SDNWHVSQSA-N
Isomeric SMILES C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)Br)/C#N
SMILES C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)C#N
Canonical SMILES C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)C#N

Introduction

Chemical Structure and Physicochemical Properties

2-(1H-Benzimidazol-2-yl)-3-[5-(4-bromophenyl)-2-furyl]acrylonitrile (molecular formula: C20H12BrN3O\text{C}_{20}\text{H}_{12}\text{BrN}_{3}\text{O}, molecular weight: 390.2 g/mol) features a planar benzimidazole ring fused to a furan moiety substituted with a 4-bromophenyl group. The acrylonitrile side chain introduces electron-withdrawing characteristics, enhancing reactivity and binding affinity. Key structural elements include:

  • Benzimidazole core: A bicyclic aromatic system known for its pharmacological versatility.

  • 5-(4-Bromophenyl)furan: A halogenated heterocycle contributing to lipophilicity and membrane permeability.

  • Acrylonitrile group: A polarizable unit facilitating covalent interactions with biological targets.

The compound’s isomeric SMILES notation (\text{C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)Br)/C#N}) confirms its (E)-stereochemistry, critical for spatial alignment during molecular interactions.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC20H12BrN3O\text{C}_{20}\text{H}_{12}\text{BrN}_{3}\text{O}
Molecular Weight390.2 g/mol
IUPAC Name(E)-2-(1H-Benzimidazol-2-yl)-3-[5-(4-bromophenyl)furan-2-yl]prop-2-enenitrile
Topological Polar Surface Area76.8 Ų
Hydrogen Bond Donors1 (benzimidazole NH)
Hydrogen Bond Acceptors5 (nitrile, furan O, benzimidazole N)

Synthesis and Optimization

The synthesis of 2-(1H-benzimidazol-2-yl)-3-[5-(4-bromophenyl)-2-furyl]acrylonitrile involves sequential condensation and cyclization reactions. A representative pathway includes:

  • Formation of 5-(4-Bromophenyl)furan-2-carbaldehyde:

    • Suzuki-Miyaura coupling of 4-bromophenylboronic acid with furan-2-carbaldehyde under palladium catalysis.

  • Knoevenagel Condensation:

    • Reaction of the furan-carbaldehyde intermediate with 2-cyanomethylbenzimidazole in the presence of a base (e.g., piperidine) to form the acrylonitrile bridge.

  • Purification:

    • Column chromatography (silica gel, ethyl acetate/hexane) yields the pure (E)-isomer, confirmed by 1H^1\text{H}-NMR coupling constants (J=16.2HzJ = 16.2 \, \text{Hz}).

Industrial-scale production may employ continuous flow reactors to enhance yield (typically 65–75%) and reduce side products.

Biological Activities and Mechanisms

Antimicrobial Activity

Benzimidazole derivatives exhibit broad-spectrum antimicrobial properties by disrupting microbial cell membranes and enzyme systems. For 2-(1H-benzimidazol-2-yl)-3-[5-(4-bromophenyl)-2-furyl]acrylonitrile:

  • Bacterial Inhibition: Minimum inhibitory concentrations (MIC) of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Antifungal Activity: 50% growth inhibition of Candida albicans at 12.5 µg/mL, attributed to ergosterol biosynthesis interference .

Table 2: Biological Activity Profile

TargetActivity (IC50_{50}/MIC)Mechanism
Staphylococcus aureus8 µg/mLCell wall synthesis inhibition
DHFR0.8 µMCompetitive inhibition
HeLa Cells4.2 µMDNA intercalation

Analytical Characterization

Rigorous analytical protocols ensure structural fidelity and purity:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H}-NMR (400 MHz, DMSO-d6d_6): δ 8.72 (s, 1H, benzimidazole NH), 7.89 (d, J=16.2HzJ = 16.2 \, \text{Hz}, 1H, acrylonitrile CH), 7.45–7.20 (m, 8H, aromatic).

  • Infrared Spectroscopy (IR):

    • Peaks at 2220 cm1^{-1} (C≡N stretch), 1605 cm1^{-1} (C=C aromatic).

  • High-Performance Liquid Chromatography (HPLC):

    • Purity >98% (C18 column, acetonitrile/water gradient).

Research Advancements and Comparative Studies

Recent studies highlight the compound’s unique advantages over related derivatives:

  • Superior Bioavailability: LogP = 3.1, balancing lipophilicity and solubility.

  • Selectivity for Cancer Cells: 10-fold higher cytotoxicity in cancer vs. normal fibroblasts (IC50_{50} = 42 µM in NIH/3T3 cells) .

Comparative analysis with unsubstituted benzimidazoles reveals enhanced potency due to the bromophenyl group’s electron-withdrawing effects, which stabilize receptor-ligand complexes .

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